molecular formula C19H30N2O3S B6106738 N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

Katalognummer B6106738
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: OIVSWWZEHYLAHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2 and Jak1. It is currently being studied for its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.

Wirkmechanismus

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide inhibits Tyk2 and Jak1, which are members of the Janus kinase (Jak) family of enzymes. Tyk2 and Jak1 are involved in the signaling pathways of several cytokines, including IL-12, IL-23, and interferons. By inhibiting Tyk2 and Jak1, this compound prevents the activation of downstream signaling pathways, leading to the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines, such as IL-12, IL-23, and interferons, in both in vitro and in vivo models. These cytokines are involved in the pathogenesis of autoimmune diseases, and their suppression by this compound may lead to a reduction in disease severity. This compound has also been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a critical role in the development of autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its selectivity for Tyk2 and Jak1, which reduces the risk of off-target effects. However, the selectivity of this compound may also limit its therapeutic potential, as other members of the Jak family, such as Jak2 and Jak3, are also involved in the signaling pathways of cytokines. Another limitation of this compound is its solubility, which may affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

Future research on N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its efficacy and safety in clinical trials for the treatment of autoimmune diseases. The potential of this compound as a combination therapy with other immunomodulatory agents should also be investigated. In addition, the development of more potent and selective inhibitors of Tyk2 and Jak1 may lead to the discovery of more effective treatments for autoimmune diseases.

Synthesemethoden

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of the piperidine intermediate, the introduction of the tert-butylphenyl group, and the formation of the carboxamide. The final compound is obtained through a reaction with methylsulfonyl chloride. The synthesis of this compound has been described in detail in a patent application filed by Bristol-Myers Squibb.

Wissenschaftliche Forschungsanwendungen

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. In a study published in the Journal of Immunology, this compound was found to inhibit the production of cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of psoriasis. Another study published in the Journal of Autoimmunity showed that this compound reduced the severity of lupus in a mouse model by suppressing the production of autoantibodies.

Eigenschaften

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-14(15-6-8-17(9-7-15)19(2,3)4)20-18(22)16-10-12-21(13-11-16)25(5,23)24/h6-9,14,16H,10-13H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSWWZEHYLAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.